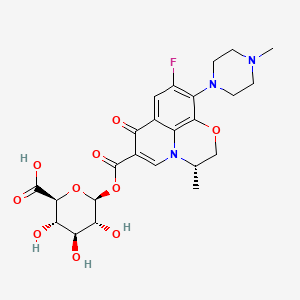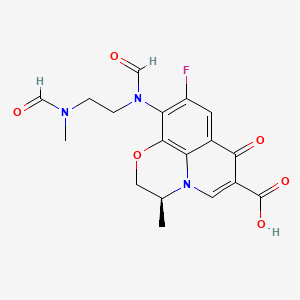
ジフェノコナゾール不純物1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difenoconazole Impurity 1, also known as 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, is widely used in scientific research for a variety of applications . It is commonly used in the synthesis of various organic compounds, such as drugs, dyes, and catalysts .
Molecular Structure Analysis
The molecular structure of Difenoconazole features a hydrogen atom attached to a tertiary carbon atom at the fourth position in the 1,3-dioxolane moiety . This structure is significant as it accounts for the oxidation of Difenoconazole by atmospheric oxygen in aqueous media via a radical chain mechanism .Physical and Chemical Properties Analysis
Difenoconazole Impurity 1 is a white to almost white powder to crystal . Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 . The melting point ranges from 55.0 to 59.0 °C .科学的研究の応用
ヒト健康リスク評価
“ジフェノコナゾール不純物1”は、ジフェノコナゾールのジアステレオマーのヒト健康リスクを評価するための化学情報学研究で使用されてきました {svg_1}. この研究では、吸収、分布、代謝、排泄、毒性(ADMET)プロファイルの予測、代謝部位の予測、および分子ドッキングによるジフェノコナゾールジアステレオマーとヒトシトクロム、核レセプター、血漿タンパク質との相互作用の評価を統合しました {svg_2}.
毒性効果予測
同じ研究では、すべてのジフェノコナゾールジアステレオマーについて、いくつかの毒性効果が特定されました:高い血漿タンパク質結合、シトクロムの阻害、潜在的な肝毒性、神経毒性、変異原性、皮膚感作の可能性、内分泌かく乱効果を引き起こす中等度の可能性 {svg_3}.
農薬リスク評価
“this compound”は、有効成分ジフェノコナゾールの農薬リスク評価に使用できます {svg_4}. 欧州食品安全機関(EFSA)は、有効成分ジフェノコナゾールの農薬リスク評価の査読を実施しました {svg_5}.
残留分解研究
“this compound”は、お茶の栽培、加工、醸造中の残留分解研究に使用できます {svg_6}. この研究では、緑茶の加工におけるジフェノコナゾール残留量の変化に対する最も影響の大きい加工工程は固定であることがわかりました {svg_7}.
環境影響研究
“this compound”は、ジフェノコナゾール残留物の環境影響を評価する研究に使用できます。 トリアゾール系殺菌剤の残留物は、多くの農産物に含まれており、ヒトと環境の両方に悪影響を及ぼすことがわかりました {svg_8}.
農業用途
“this compound”は、農業用途に使用できます。 ジフェノコナゾールは、穀物、野菜、果物、その他の作物に広く使用されているトリアゾール系殺菌剤です {svg_9}.
作用機序
Target of Action
Difenoconazole Impurity 1, like Difenoconazole, is a systemic triazole fungicide . Its primary targets are various fungi, including Ascomycetes, Basidiomycetes, and Deuteromycetes . These fungi are responsible for a broad spectrum of foliar, seed, and soil-borne diseases in a variety of crops .
Mode of Action
Difenoconazole Impurity 1 acts by inhibiting the process of demethylation during ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, the fungicide disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by Difenoconazole Impurity 1 is the ergosterol synthesis pathway . By inhibiting the demethylation process in this pathway, the compound prevents the production of ergosterol, a vital component of the fungal cell membrane . This disruption leads to downstream effects such as compromised cell membrane integrity and eventual cell death .
Pharmacokinetics
A cheminformatics study on difenoconazole, the parent compound, suggests that it has high plasma protein binding and may inhibit cytochromes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of Difenoconazole Impurity 1, potentially affecting its bioavailability.
Result of Action
The primary result of Difenoconazole Impurity 1’s action is the control of a broad spectrum of foliar, seed, and soil-borne diseases caused by various fungi . By inhibiting ergosterol synthesis, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus . This action helps protect crops from disease, promoting healthier growth and higher yields .
将来の方向性
生化学分析
Biochemical Properties
Difenoconazole Impurity 1 plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the inhibition or induction of these enzymes, affecting the metabolic pathways of other compounds. Additionally, Difenoconazole Impurity 1 can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Cellular Effects
Difenoconazole Impurity 1 affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can alter gene expression, leading to changes in the production of proteins involved in detoxification and stress responses. Furthermore, Difenoconazole Impurity 1 impacts cellular metabolism by affecting the activity of key metabolic enzymes, potentially leading to altered energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, Difenoconazole Impurity 1 exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit certain cytochrome P450 enzymes, leading to reduced metabolism of other substrates. Additionally, Difenoconazole Impurity 1 can induce changes in gene expression by interacting with nuclear receptors, thereby influencing the transcription of target genes involved in metabolic and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Difenoconazole Impurity 1 can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Difenoconazole Impurity 1 can degrade into other metabolites, which may have different biological activities. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products .
Dosage Effects in Animal Models
The effects of Difenoconazole Impurity 1 vary with different dosages in animal models. At low doses, the compound may have minimal impact on biological systems. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where certain dosages lead to significant changes in enzyme activity and gene expression. Understanding these dosage-dependent effects is crucial for assessing the safety of difenoconazole-based products .
Metabolic Pathways
Difenoconazole Impurity 1 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, Difenoconazole Impurity 1 is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues. Understanding these transport and distribution mechanisms is essential for predicting the compound’s biological effects .
Subcellular Localization
The subcellular localization of Difenoconazole Impurity 1 plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. These localization patterns are important for understanding how Difenoconazole Impurity 1 exerts its effects at the cellular level .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Difenoconazole Impurity 1 involves the conversion of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene to 2,4-dichloro-1,3-dimethyl-5-aminobenzene, followed by the reaction with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.", "Starting Materials": [ "2,4-dichloro-1,3-dimethyl-5-nitrobenzene", "Sodium hydrosulfite", "Sodium hydroxide", "1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone" ], "Reaction": [ "Reduction of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene with sodium hydrosulfite and sodium hydroxide to obtain 2,4-dichloro-1,3-dimethyl-5-aminobenzene", "Reaction of 2,4-dichloro-1,3-dimethyl-5-aminobenzene with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a suitable catalyst to form Difenoconazole Impurity 1" ] } | |
CAS番号 |
1259033-72-1 |
分子式 |
C20H19Cl2N3O3 |
分子量 |
420.3 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



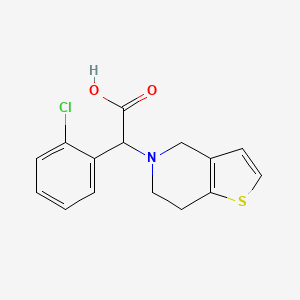

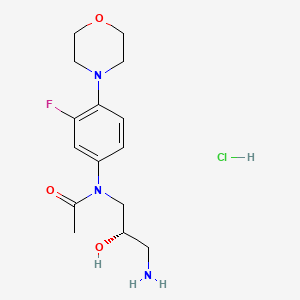
![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)
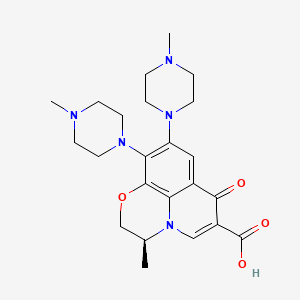
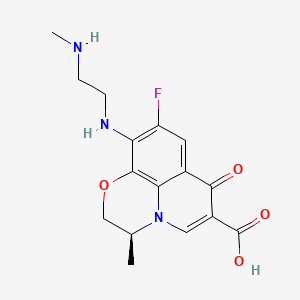
![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
